molecular formula C12H17ClN2O2 B2625469 2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride CAS No. 1214829-93-2

2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride

Cat. No.: B2625469
CAS No.: 1214829-93-2
M. Wt: 256.73
InChI Key: FQCBRONXVDSRJP-UHFFFAOYSA-N
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Description

2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride is an organic compound with the molecular formula C12H16ClNO2

Scientific Research Applications

2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Future Directions

The compound is used for proteomics research , indicating its potential use in the field of biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride typically involves the reaction of 2-amino-1-phenylethanone with morpholine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually refluxed for a specific period, followed by purification steps to isolate the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The compound’s effects are mediated through binding to target proteins, altering their activity and leading to downstream biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(morpholin-4-yl)ethan-1-one hydrochloride
  • 2-Amino-1-(morpholin-4-yl)propan-1-one hydrochloride
  • 2-Amino-1-(morpholin-4-yl)butan-1-one hydrochloride

Uniqueness

2-Amino-1-(morpholin-4-yl)-2-phenylethan-1-one hydrochloride is unique due to its specific chemical structure, which imparts distinct properties compared to similar compounds.

Properties

IUPAC Name

2-amino-1-morpholin-4-yl-2-phenylethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-11(10-4-2-1-3-5-10)12(15)14-6-8-16-9-7-14;/h1-5,11H,6-9,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCBRONXVDSRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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